molecular formula C21H18FNO6 B11586413 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11586413
M. Wt: 399.4 g/mol
InChI Key: SJNFYJSMUPAXBU-UHFFFAOYSA-N
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Description

7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines fluorine, hydroxy, methoxy, and chromeno-pyrrole groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno-pyrrole core and the introduction of the fluorine, hydroxy, and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the chromeno-pyrrole core.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the fluorine atom can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of fluorinated and methoxylated aromatic systems.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its activity against specific diseases, its mechanism of action, and its safety profile.

Industry

In industry, the compound’s unique properties may be leveraged for the development of new materials, catalysts, or other applications where its chemical reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and modulating downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated and methoxylated aromatic systems, such as:

  • 7-Fluoro-1-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Fluoro-1-(4-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

What sets 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C21H18FNO6

Molecular Weight

399.4 g/mol

IUPAC Name

7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H18FNO6/c1-27-8-7-23-18(11-3-5-14(24)16(9-11)28-2)17-19(25)13-10-12(22)4-6-15(13)29-20(17)21(23)26/h3-6,9-10,18,24H,7-8H2,1-2H3

InChI Key

SJNFYJSMUPAXBU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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